

Application Notes and Protocols: Intrathecal Injection of N/Ofq-(1-13)-NH2

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| Compound of Interest | | |
|----------------------|------------------|-----------|
| Compound Name: | N/Ofq-(1-13)-NH2 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ), and its active truncated fragment **N/Ofq-(1-13)-NH2**, are endogenous neuropeptides that modulate a variety of biological functions, including pain, anxiety, and locomotion, through the activation of the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[1][2] While structurally related to the opioid system, the N/OFQ-NOP system operates through a distinct pharmacological pathway.[2] Spinal (intrathecal) administration of N/OFQ and its analogs typically produces dose-dependent analgesia, making this a significant area of interest for the development of novel pain therapeutics.[1][3]

These application notes provide a comprehensive overview of the intrathecal injection protocol for N/Ofq-(1-13)-NH2, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows. N/Ofq-(1-13)-NH2 is the shortest fragment of N/OFQ that retains the full potency and affinity of the native 17-amino acid peptide.

Data Presentation: In Vivo Antinociceptive Effects

The following tables summarize the antinociceptive effects of intrathecally (i.t.) administered N/Ofq-(1-13)-NH2 and related peptide analogs in various animal models.

Table 1: Antinociceptive Effects of N/OFQ and Analogs in Rodents



| Compound | Animal Model | Test | Effective Dose Range | Notes | Reference |
|---------------------------|-----------------|--------------------|-------------------------|--|-----------|
| N/OFQ | Mouse | Tail Withdrawal | 0.1 - 10 nmol | Dose-dependent antinociception. Effects are short-lasting (approx. 15-30 min). | |
| N/OFQ | Rat | Formalin Test | 1 - 10 nmol | Dose- dependently inhibited flinching in both phases of the test. | |
| N/OFQ | Rat | Paw Pressure | 0.001 - 1 nmol | Dose- dependent antinociceptio n. | |
| PWT2- N/OFQ | Mouse | Tail Withdrawal | 2.5 - 250 pmol | ~40-fold more potent than N/OFQ with a prolonged duration of action. | |
| [Dmt1]N/OFQ (1-13)-NH2 | Rat | Not Specified | Not specified | A universal agonist for NOP and classical opioid receptors. | |
| UFP-112 | Mouse | Tail Withdrawal | 1 - 100 pmol | A potent and selective NOP receptor | |



agonist with long-lasting antinociceptiv e effects.

Table 2: Antinociceptive Effects of N/OFQ and Analogs in Non-Human Primates

| Compound | Animal Model | Test | Effective Dose Range | Notes | Reference |
|---------------------------|-----------------|------------------------------------|-------------------------|--|-----------|
| N/OFQ | Monkey | Tail Withdrawal (50°C water) | 10 - 100 nmol | Dose-dependent, long-lasting antinociception (up to 2.5 hours). No itch/scratching observed. | |
| [Dmt1]N/OFQ (1-13)-NH2 | Monkey | Tail Withdrawal | 3 - 10 nmol | ~10-30 fold more potent than N/OFQ with longer- lasting effects. | |
| PWT2- N/OFQ | Monkey | Tail Withdrawal | 0.3 - 3 nmol | ~30-fold more potent than N/OFQ with a duration of action >24 hours. | |

Experimental Protocols Protocol 1: Preparation of N/Ofq-(1-13)-NH2 for

Intrathecal Injection



- Reconstitution: N/Ofq-(1-13)-NH2 and its analogs are typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to create a stock solution (e.g., 1 mM). Gently vortex to ensure complete dissolution.
- Dilution: On the day of the experiment, prepare serial dilutions of the stock solution using the same sterile 0.9% saline to achieve the desired final concentrations for injection. All solutions should be kept on ice.
- Vehicle Control: The vehicle control should be the same diluent used for the peptide, which is typically sterile 0.9% saline.

Protocol 2: Intrathecal Injection Procedure (Rat Model)

This protocol is adapted from standard methods for intrathecal administration in rodents.

- Animal Handling and Anesthesia: Briefly anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane) to ensure the animal is immobile and does not experience distress during the injection.
- Injection Site Identification: Palpate the rat's lower back to identify the intervertebral space between the L5 and L6 vertebrae. This is the target for lumbar puncture.
- Injection:
 - Use a 30-gauge needle attached to a 25 μl Hamilton syringe.
 - Insert the needle perpendicular to the spinal column into the identified intervertebral space.
 - A characteristic tail-flick or leg-twitch is a reliable indicator of correct needle placement in the subarachnoid space.
 - Slowly inject the desired volume (typically 5-10 μl for rats) of the peptide solution or vehicle over several seconds.
- Post-Injection Recovery:



- Immediately following the injection, remove the needle and return the animal to a clean cage.
- Monitor the animal for recovery from anesthesia and for any signs of motor impairment.
 Animals should recover quickly and show normal motor function before behavioral testing.

Protocol 3: Assessment of Antinociception (Tail Withdrawal Assay)

The tail withdrawal assay is a common method to assess spinal nociception.

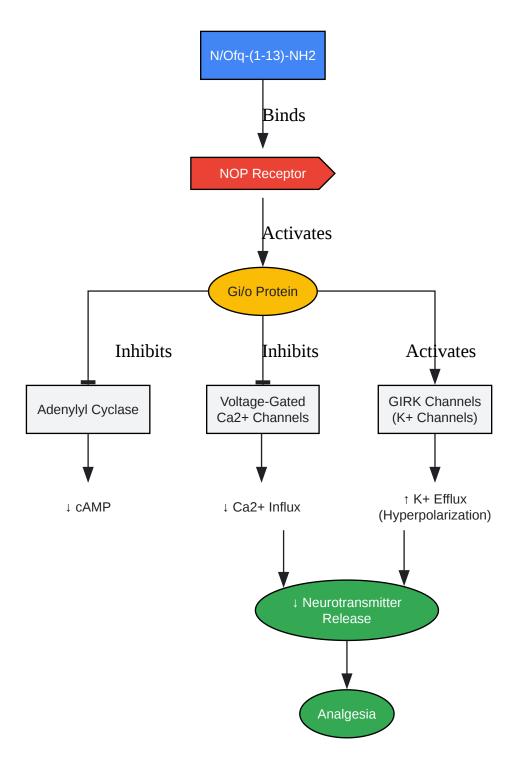
- Acclimation: Acclimate the animal to the testing apparatus (e.g., a restraining tube) before the experiment to minimize stress-induced analgesia.
- Baseline Measurement: Before any injections, measure the baseline tail withdrawal latency.
 - Immerse the distal third of the animal's tail in a temperature-controlled water bath (e.g., 50-52°C).
 - Use a stopwatch to record the time it takes for the animal to flick or withdraw its tail from the hot water.
 - A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and assign the cut-off latency.
- Post-Injection Measurement: Following intrathecal injection of the test compound or vehicle, measure the tail withdrawal latencies at specific time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
- Data Analysis: The antinociceptive effect is typically quantified as the Maximum Possible Effect (%MPE), calculated using the following formula:

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off latency - Baseline latency)] x 100

Visualizations Signaling Pathway



The binding of **N/Ofq-(1-13)-NH2** to the NOP receptor on spinal neurons initiates an inhibitory signaling cascade.



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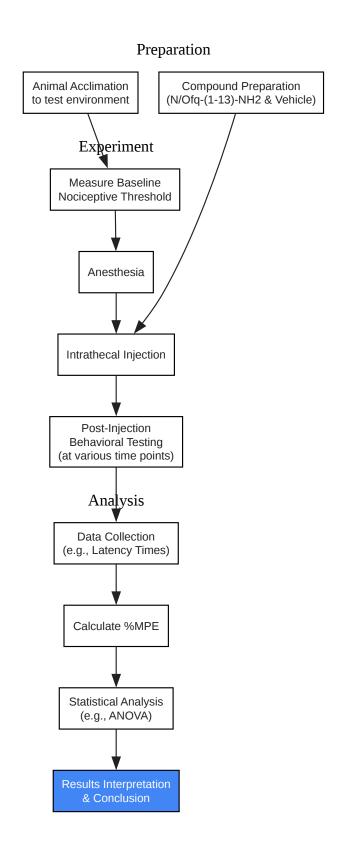
Caption: NOP receptor signaling cascade in spinal neurons.



Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the antinociceptive effects of intrathecally administered **N/Ofq-(1-13)-NH2**.





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Caption: Workflow for in vivo antinociception studies.



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